molecular formula C10H7FN2O2 B2780401 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid CAS No. 1013769-30-6

2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

Cat. No. B2780401
CAS RN: 1013769-30-6
M. Wt: 206.176
InChI Key: KOTYONJYKPVHDE-UHFFFAOYSA-N
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Description

“2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the linear formula C10H7O2N2F1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” can be represented by the SMILES string FC1=CC=C(C2=NNC=C2)C=C1C(O)=O . The InChI key for this compound is BHCDKIFOFUMDBN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” is a solid substance . It has a molecular weight of 220.2 . The compound’s InChI code is 1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) .

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by El-Zahar et al. (2011) reported the synthesis of pyrazole pyrimidine derivatives, including compounds related to 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, which were evaluated for antitumor activity. These compounds demonstrated promising results against the human liver carcinoma cell line, HEPG2, suggesting potential applications in cancer research (El-Zahar et al., 2011).

Antibacterial Activity

  • Rai et al. (2009) synthesized a series of pyrazole oxadiazoles, structurally related to 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, and evaluated their antibacterial activity. They found significant activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, indicating the potential use of these compounds in antimicrobial research (Rai et al., 2009).

Synthesis and Antimicrobial Activity

  • Gadakh et al. (2010) reported on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which showed promising antibacterial activities against several bacterial strains and limited antifungal activity (Gadakh et al., 2010).

Synthesis and Characterization for Potential COX-2 Inhibition

  • Patel et al. (2004) synthesized a series of 4,5-diaryl-1H-pyrazole-3-ol derivatives, aiming to explore their potential as COX-2 inhibitors. This research suggests a possible application in the development of anti-inflammatory drugs (Patel et al., 2004).

PET Imaging for Retinoid X Receptor

  • Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene for PET imaging, aiming to explore retinoid X receptor targeting. This research highlights the potential use of fluorinated pyrazoles in medical imaging (Wang et al., 2014).

Docking Simulations for Antimicrobial and Antitubercular Agents

  • Shingare et al. (2022) conducted molecular docking studies and synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. This research indicates the potential of these compounds in treating bacterial infections, including tuberculosis (Shingare et al., 2022).

properties

IUPAC Name

2-fluoro-5-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTYONJYKPVHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

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